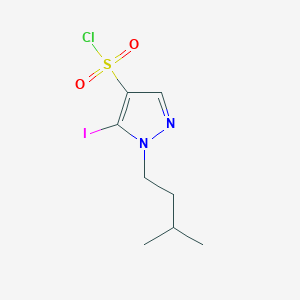

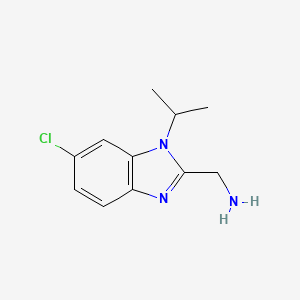

1-(1,2-Dimethylindol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1,2-Dimethylindol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione, also known as DMID, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. DMID belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

1. Photochemical Properties Research

- Application Summary: This compound has been synthesized to investigate its photochemical properties. The study was focused on the structure and photochromism of the compound .

- Methods of Application: The compound was synthesized and its crystal structure was analyzed. The measurement method and a list of the atoms including atomic coordinates and displacement parameters were detailed .

- Results: The study resulted in a novel asymmetrical hybrid diarylethene. The crystal structure of the compound was shown in the figure .

2. Protein Structure Prediction

- Application Summary: While not directly related to the compound, the structure of proteins, DNA, RNA, ligands, and more can be accurately predicted by AlphaFold 3, a new AI model developed by Google DeepMind and Isomorphic Labs .

- Methods of Application: Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .

- Results: The model can predict the structure and interactions of all life’s molecules with unprecedented accuracy .

3. Drug Design

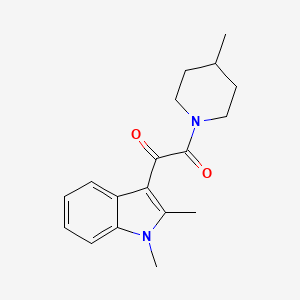

- Application Summary: Indoles, such as the one present in the compound, are significant types of heterocycles as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs .

- Methods of Application: The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

- Results: The indole core is used in the synthesis of several drugs .

4. Synthesis of Indole Derivatives

- Application Summary: Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community. The first macrocyclization, using conditions that allow application of 2-bromoaniline and incorporating a removable terminal alkyne group (-SiEt 3), sterically dictates the indole cyclization regioselectivity .

- Results: The study resulted in the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .

5. Regulatory Effects on Pro-Inflammatory Cytokine Production

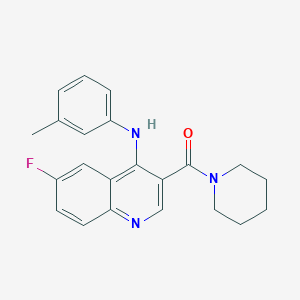

- Application Summary: DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] derivatives, which are similar to the compound , have been synthesized and studied for their regulatory effects on pro-inflammatory cytokine production in IL-1-stimulated primary human oral cells .

- Methods of Application: Three types of DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE .

- Results: The DPIE derivatives affected different aspects of cytokine production. Some groups of the derivatives enabled synergistic pro-inflammatory cytokine production, while another group caused diminished cytokine production compared to DPIE stimulation .

6. Solvent in Organic Chemistry

- Application Summary: While not directly related to the compound, dimethylformamide (DMF), a polar aprotic but hydrophilic solvent, is used in organic reactions when their mechanisms involve polar species, such as SN2 reactions .

- Methods of Application: DMF dissolves most organic compounds and is especially useful in organic reactions .

- Results: DMF shows multipurpose applications beyond being just a solvent .

Eigenschaften

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12-8-10-20(11-9-12)18(22)17(21)16-13(2)19(3)15-7-5-4-6-14(15)16/h4-7,12H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJQNJKUDQMISU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B2690876.png)

![(1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid](/img/structure/B2690878.png)

![7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B2690879.png)

![[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride](/img/structure/B2690881.png)

![N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2690882.png)

![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2690884.png)

![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2690892.png)

![5-(4-Methoxy-3-methylphenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2690893.png)

![Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate](/img/structure/B2690896.png)

![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2690897.png)